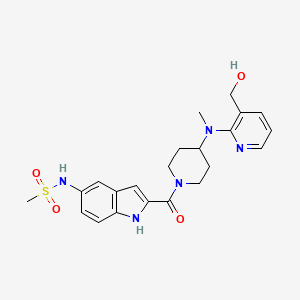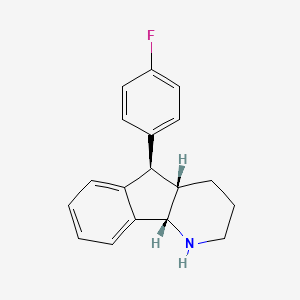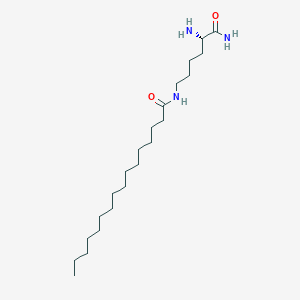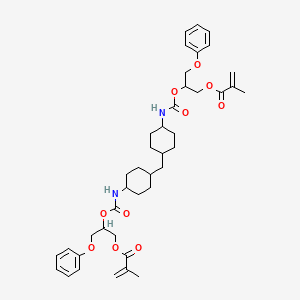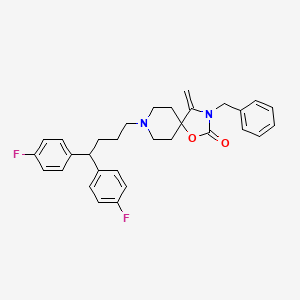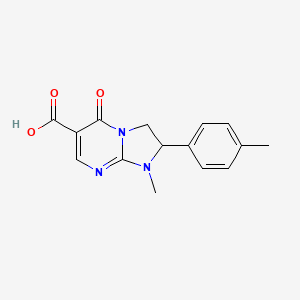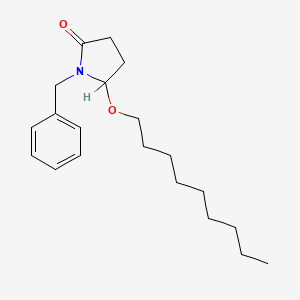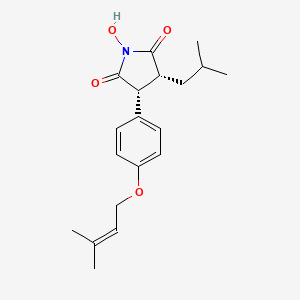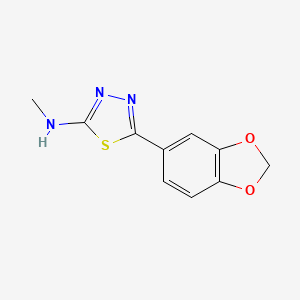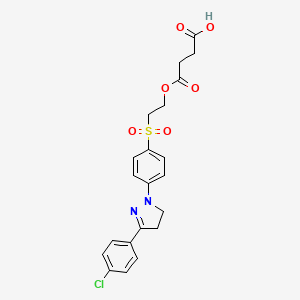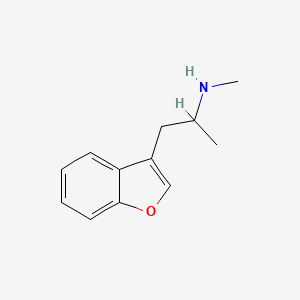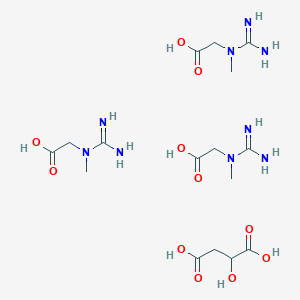
Tricreatine malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricreatine malate is a compound formed by the combination of three creatine molecules and one malic acid molecule. This compound is known for its role in enhancing athletic performance by increasing the body’s adenosine triphosphate levels, which provides energy for muscle contractions during high-intensity activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricreatine malate is synthesized by combining creatine and malic acid. The process involves a salt exchange method, ensuring a high purity of the final product, typically not less than 99.8% . The reaction conditions are carefully controlled to maintain the integrity of both creatine and malic acid molecules.
Industrial Production Methods
In industrial settings, this compound is produced by mixing creatine and malic acid in specific ratios, followed by crystallization to obtain a white crystalline powder. The process is designed to ensure the product is non-GMO, gluten-free, and vegan .
Análisis De Reacciones Químicas
Types of Reactions
Tricreatine malate undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, typically in the presence of an oxidizing agent.
Reduction: Involves the gain of electrons, often facilitated by reducing agents.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of creatinine, while reduction may yield different creatine derivatives .
Aplicaciones Científicas De Investigación
Tricreatine malate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its role in cellular energy production and muscle metabolism.
Medicine: Explored for its potential benefits in treating muscle-related disorders and enhancing physical performance.
Industry: Used as a food additive and in health products to improve energy levels and muscle function
Mecanismo De Acción
Tricreatine malate exerts its effects by increasing the levels of adenosine triphosphate in the body. Creatine is stored in the muscles as phosphocreatine, which is used to regenerate adenosine triphosphate during high-intensity activities. Malic acid plays a role in the citric acid cycle, enhancing energy production and reducing muscle fatigue .
Comparación Con Compuestos Similares
Similar Compounds
Creatine Monohydrate: The most common form of creatine supplement, known for its effectiveness in increasing muscle mass and strength.
Creatine Ethyl Ester: Believed to be absorbed more effectively than creatine monohydrate.
Creatine Citrate: A combination of creatine and citric acid, known for its high solubility and effectiveness in energy production
Uniqueness of Tricreatine Malate
This compound is unique due to its combination of creatine and malic acid, which enhances its solubility and absorption in the body. This leads to higher adenosine triphosphate levels and improved muscle performance with fewer side effects like bloating and digestion issues .
Propiedades
Número CAS |
616864-40-5 |
|---|---|
Fórmula molecular |
C16H33N9O11 |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/3C4H9N3O2.C4H6O5/c3*1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h3*2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
ZWTDDXLSKVNYRL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


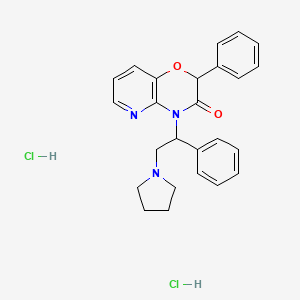
![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)

